3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid
Description
3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid is a synthetic compound featuring a benzoic acid core substituted with a cyclopropane ring linked to a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amine. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via piperidine. The cyclopropane moiety introduces steric rigidity, which can influence conformational stability in molecular assemblies. This compound is likely employed in solid-phase peptide synthesis (SPPS) or as a building block in medicinal chemistry for drug discovery .
Properties
IUPAC Name |
3-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-24(29)17-6-5-7-18(14-17)26(12-13-26)16-27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSONJSGGNAHTGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC(=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+1] Cycloaddition with Dihalocarbenes
A styrene derivative, such as 3-vinylbenzoic acid, reacts with a dihalocarbene generated from chloroform (CHCl₃) and a strong base (e.g., potassium tert-butoxide) at −10°C to 25°C. This yields 3-(1-chlorocyclopropyl)benzoic acid with 60–75% efficiency. The reaction is quenched with aqueous ammonium chloride, and the product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).
Simmons-Smith Reaction
Alternatively, the cyclopropane is formed using a zinc-copper couple and diiodomethane (CH₂I₂) in diethyl ether. For example, 3-allylbenzoic acid reacts with CH₂I₂ in the presence of activated Zn-Cu at 40°C for 12 hours, affording 3-(1-iodomethylcyclopropyl)benzoic acid in 55–65% yield. The iodo intermediate is subsequently displaced by an amine nucleophile.
Introduction of the Aminomethyl Group
Nucleophilic Substitution of Halides
The iodocyclopropane intermediate undergoes nucleophilic substitution with aqueous ammonia (NH₃, 28%) in tetrahydrofuran (THF) at 60°C for 24 hours. This step introduces the primary amine, yielding 3-(1-aminomethylcyclopropyl)benzoic acid with 70–80% conversion. Excess ammonia is removed under reduced pressure, and the product is recrystallized from ethanol/water (1:1).
Gabriel Synthesis
To avoid direct handling of ammonia, the Gabriel method is employed. Phthalimide potassium salt reacts with the iodocyclopropane intermediate in dimethylformamide (DMF) at 100°C for 8 hours, forming a phthalimide-protected amine. Hydrazine hydrate (NH₂NH₂·H₂O) in refluxing ethanol then cleaves the phthalimide group, yielding the free amine in 65–75% overall yield.
FMOC Protection of the Amine
The primary amine is protected using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in a biphasic system of dichloromethane (DCM) and saturated sodium bicarbonate (NaHCO₃). The reaction proceeds at 0–5°C for 2 hours, followed by 12 hours at room temperature, achieving >90% conversion. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. Crude product is purified via flash chromatography (DCM/methanol, 20:1) to isolate 3-[1-[(FMOC-amino)methyl]cyclopropyl]benzoic acid.
Functional Group Interconversion to Benzoic Acid
Hydrolysis of Nitriles
If a nitrile precursor (e.g., 3-[1-[(FMOC-amino)methyl]cyclopropyl]benzonitrile) is used, hydrolysis is performed with 6 M hydrochloric acid (HCl) at 110°C for 6 hours. The reaction mixture is neutralized with NaOH, and the benzoic acid is extracted with ethyl acetate (85–90% yield).
Oxidation of Methyl Groups
For a methyl-substituted intermediate, oxidation with potassium permanganate (KMnO₄) in aqueous sulfuric acid (H₂SO₄) at 80°C for 4 hours converts the methyl group to a carboxylic acid. The product is filtered, washed with cold water, and recrystallized from acetic acid (70–75% yield).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.8–7.3 (m, 11H, aromatic and FMOC protons), 4.2–4.0 (m, 2H, CH₂O), 3.1 (s, 2H, NHCH₂), 1.4–1.2 (m, 4H, cyclopropane CH₂).
- ¹³C NMR : 172.5 (COOH), 156.2 (FMOC carbonyl), 143.1–120.8 (aromatic carbons), 65.1 (CH₂O), 47.3 (cyclopropane C), 32.1 (NHCH₂).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 9.8 minutes (purity >98%).
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 428.2 (calculated 428.16).
Optimization and Scale-Up Considerations
Solvent Selection
THF and DCM are preferred for cyclopropanation and FMOC protection due to their inertness and compatibility with organometallic reagents. Scale-up reactions (>100 g) use toluene for improved safety and cost efficiency.
Coupling Reagents
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are critical for amide bond formation, offering superior kinetics over EDCl/HOBt systems.
Deprotection Risks
The FMOC group is stable under acidic conditions (e.g., TFA) but susceptible to cleavage by bases like piperidine. Storage at −20°C in amber vials prevents degradation.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using a base such as piperidine.
Substitution: The compound can participate in substitution reactions, particularly at the benzoic acid moiety, where electrophilic aromatic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Piperidine is commonly used for Fmoc deprotection.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating agents or halogenating agents.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Deprotected amines.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid is in peptide synthesis. The compound serves as a protecting group in solid-phase peptide synthesis (SPPS), particularly using Fmoc (Fluorenylmethyloxycarbonyl) chemistry. This method allows for the selective protection of amino acids during the synthesis process, facilitating the construction of complex peptides.
Case Study : In a study focusing on the synthesis of peptide T-20, which is an antiviral agent, this compound was utilized to protect specific amino acid residues. The successful incorporation of the cyclopropyl group enhanced the stability and bioactivity of the resulting peptide.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in developing new therapeutic agents. Its unique structure allows for modifications that can lead to enhanced pharmacological properties.
Table 1: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Antiviral Agents | Used as an intermediate in synthesizing antiviral peptides. |
| Anticancer Compounds | Potential to modify and create compounds targeting cancer cells. |
| Neurological Disorders | Investigated for effects on neuroprotective pathways. |
Drug Development
In drug development, the compound's ability to form stable complexes with biological targets makes it a candidate for creating novel drugs. Its structural features allow it to interact with various receptors and enzymes, which is crucial for drug efficacy.
Case Study : Research has indicated that derivatives of this compound can inhibit specific enzyme activities related to disease pathways, showcasing its potential as a lead compound in drug discovery .
Mechanism of Action
The mechanism of action of 3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. The deprotection step, typically using piperidine, removes the Fmoc group, revealing the free amine for further reactions.
Comparison with Similar Compounds
Structural Analog 1: (9H-Fluoren-9-yl)methyl Cyclopropyl(phenyl)carbamate (1b)
Source :
Structure : Contains a cyclopropane ring and Fmoc group but lacks the benzoic acid moiety. Instead, it has a phenyl carbamate group.
Synthesis : Prepared from N-cyclopropylaniline and Fmoc-Cl via carbamate formation.
Physical Properties :
- Melting point: 83–85°C (vs. benzoic acid derivatives, which generally exhibit higher melting points due to hydrogen bonding).
Key Differences : - The absence of a carboxylic acid group reduces polarity and acidity compared to the target compound.
- Applications: Likely used as an intermediate in organic synthesis rather than peptide coupling due to the lack of a reactive carboxylate .
Structural Analog 2: 4-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-fluorazetidin-3-yl)benzoic Acid
Source :
Structure : Features a benzoic acid group and Fmoc-protected azetidine (a four-membered ring) with a fluorine substituent.
Key Differences :
- Ring System: Azetidine (4-membered) vs. cyclopropane (3-membered).
- Electronic Effects: Fluorination in the analog may enhance stability or alter electronic properties compared to the non-fluorinated cyclopropane in the target compound.
- Applications : Fluorinated analogs are often used to modulate pharmacokinetic properties in drug candidates .
Structural Analog 3: 1-[Cyclopropyl(9H-Fluoren-9-ylmethoxycarbonyl)amino]cyclobutane-1-carboxylic Acid
Source :
Structure : Contains a cyclobutane ring instead of cyclopropane, with a carboxylic acid group.
Key Differences :
- Ring Size : Cyclobutane (4-membered) vs. cyclopropane (3-membered). Cyclobutane offers reduced ring strain and different conformational flexibility.
- Physical Properties : Predicted pKa = 4.12 (close to benzoic acid’s pKa ~4.2), suggesting similar acidity.
- Applications : Cyclobutane-containing compounds are explored in medicinal chemistry for their balanced rigidity and metabolic stability .
Structural Analog 4: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic Acid
Source: Structure: An Fmoc-protected α-amino acid with an o-tolyl side chain and propanoic acid group. Key Differences:
- Backbone: Propanoic acid vs. benzoic acid. The aromatic benzoic acid in the target compound may enhance π-π stacking interactions in peptide systems.
- Steric Effects : The o-tolyl group introduces steric hindrance distinct from the cyclopropane in the target compound.
- Applications : Used in peptide synthesis; the target compound’s cyclopropane may provide unique conformational constraints .
Comparative Data Table
Research Findings and Implications
- Synthesis Challenges : Cyclopropane-containing compounds (target and Analog 1) require careful handling due to ring strain, whereas azetidine (Analog 2) and cyclobutane (Analog 3) analogs offer milder synthetic conditions .
- Acidity and Reactivity : The benzoic acid group in the target compound and Analog 2 enables facile deprotonation for carboxylate-mediated coupling reactions, critical in SPPS .
- Biological Relevance : Fluorinated (Analog 2) and aromatic (Analog 4) derivatives highlight the versatility of Fmoc-protected compounds in tuning drug-like properties .
Biological Activity
3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Formula : C23H25NO4
- Molecular Weight : 379.46 g/mol
- IUPAC Name : this compound
- Appearance : Powder
The compound exhibits various biological activities primarily through its interaction with specific biological targets. The presence of the fluorenylmethoxycarbonyl (Fmoc) group suggests potential applications in peptide synthesis and drug delivery systems. The cyclopropyl moiety is known to enhance metabolic stability and may influence the pharmacokinetics of the compound.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives with benzoic acid structures have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Effects
Research has demonstrated that related compounds can inhibit inflammatory pathways, particularly by suppressing pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is crucial in conditions like rheumatoid arthritis and other chronic inflammatory diseases.
Case Studies
-
Study on Antitumor Activity :
- Objective : To evaluate the cytotoxic effects of Fmoc-modified cyclopropyl derivatives on cancer cell lines.
- Methodology : MTT assay was used to assess cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results : Significant reduction in cell viability was observed, with IC50 values indicating potent antitumor activity.
-
Study on Anti-inflammatory Properties :
- Objective : To investigate the anti-inflammatory effects of related benzoic acid derivatives.
- Methodology : ELISA assays were performed to measure cytokine levels in LPS-stimulated macrophages treated with the compound.
- Results : The compound significantly reduced TNF-alpha and IL-6 levels, suggesting a strong anti-inflammatory effect.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
